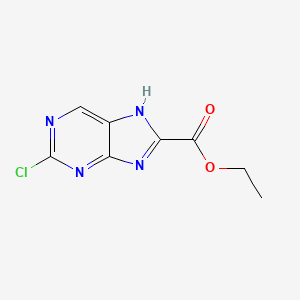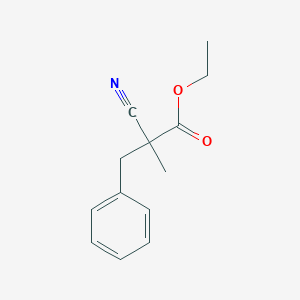![molecular formula C11H15Cl2N B3374937 2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride CAS No. 1049735-96-7](/img/structure/B3374937.png)
2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1049735-96-7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15Cl2N . The molecular weight is 232.15 .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 232.15 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
A study focused on the identification and derivatization of selected cathinones, including compounds structurally similar to "2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride". Through spectroscopic techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy, the study explored the properties of novel cathinone hydrochloride salts. The research provided insights into the diagnostic spectral signals of such compounds, contributing to forensic science and analytical chemistry (Nycz et al., 2016).
Chemical Synthesis and Structural Analysis
Research on the synthesis and crystal structure of pyrrolidine derivatives revealed the potential of these compounds in developing new chemical entities with possible therapeutic applications. A notable example is the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound, which underwent comprehensive structural characterization. The study not only provided valuable data on the molecular structure but also explored the antimicrobial activity of the synthesized compound, demonstrating its potential in medicinal chemistry (Nural et al., 2018).
Catalyst Design and Material Science
Another study reported on the molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, showcasing the interest in silyl-substituted pyrrolidines for the design of new catalyst scaffolds. By elucidating the molecular structures through X-ray crystallography, the research contributes to the field of catalysis and material science, offering a foundation for developing novel catalysts (Bauer & Strohmann, 2017).
Organic Synthesis Methodologies
Research into the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones highlights the synthetic utility of pyrrolidine derivatives in organic chemistry. The study presented a novel method for preparing adducts useful for the synthesis of agrochemicals or medicinal compounds, demonstrating the versatility of pyrrolidine derivatives in synthetic organic chemistry (Ghelfi et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXSHDSWMWRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049735-96-7 | |
| Record name | 2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)

![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)
![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)

![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)